N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-3-24-12-9-10-14-15(11-12)25-18(19-14)20-17(21)13-7-5-6-8-16(13)26(22,23)4-2/h5-11H,3-4H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSXFGXRIGEXBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3S(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide is a compound of interest due to its structural characteristics and potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound is C15H16N2O3S2, with a molecular weight of 344.42 g/mol. The compound features a benzothiazole moiety substituted at the 6-position with an ethoxy group and an ethylsulfonyl group at the 2-position. This unique structure is hypothesized to contribute to its biological activity.
Research indicates that compounds with a benzothiazole scaffold often exhibit their biological effects through interactions with specific enzymes and receptors. For instance, molecular docking studies suggest that this compound may inhibit urease activity, which is critical in various physiological processes. The binding interactions typically involve hydrogen bonding, which enhances the compound's efficacy against target enzymes.
Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines, promoting apoptosis and inhibiting cell proliferation. |
| Antimicrobial | Demonstrates activity against a range of bacterial strains, potentially through inhibition of bacterial enzymes. |
| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. |
Case Studies
- Anticancer Activity : A study explored the effects of benzothiazole derivatives on A431 and A549 cancer cell lines. Results indicated that modifications to the benzothiazole structure could enhance cytotoxicity, with certain derivatives showing significant inhibition of cell migration and induction of apoptosis at micromolar concentrations .
- Antimicrobial Effects : In vitro tests have shown that various benzothiazole derivatives possess antibacterial properties. For instance, compounds similar to this compound have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Properties : Research has indicated that certain benzothiazole derivatives can significantly reduce inflammatory markers in cellular models, suggesting potential therapeutic applications in treating inflammatory diseases .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available benzothiazole derivatives. Key steps include:
- Formation of Ethoxy Substituent : Introduction of the ethoxy group at the 6-position through nucleophilic substitution.
- Sulfonamide Formation : Reaction with sulfonyl chlorides to incorporate the ethylsulfonyl group at the 2-position.
- Amidation Reaction : Final coupling with appropriate amines to yield the target compound.
Scientific Research Applications
Pharmacological Properties
The compound exhibits several notable pharmacological properties, including:
- Antioxidant Activity : Benzothiazole derivatives are known for their antioxidant properties, which help mitigate oxidative stress-related diseases. The ethoxy substitution at the 6-position enhances solubility and bioavailability, potentially increasing its effectiveness as an antioxidant.
- Antimicrobial Activity : Studies suggest that N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide may possess antimicrobial properties, making it a candidate for developing new antibiotics. This is particularly significant in light of rising antibiotic resistance .
- Urease Inhibition : Molecular docking studies indicate that this compound effectively binds to urease, an enzyme implicated in various pathological conditions. The hydrogen bonding interactions are crucial for its mechanism of action against urease, suggesting potential applications in treating related diseases .
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
Antioxidant Studies
A study published in a peer-reviewed journal highlighted the antioxidant capacity of benzothiazole derivatives, indicating that modifications like ethoxy substitution enhance their ability to scavenge free radicals.
Antimicrobial Efficacy
Research conducted on various derivatives revealed that compounds similar to this compound demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. This positions it as a promising candidate for further development as an antibiotic .
Urease Inhibition Mechanism
Molecular docking studies have elucidated the binding interactions between this compound and urease, providing insights into its potential therapeutic applications in conditions like urease-associated infections .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| N-(6-chlorobenzo[d]thiazol-2-yl)acetamide | Benzothiazole derivative | Antimicrobial |
| N-(6-methylbenzo[d]thiazol-2-yl)acetamide | Benzothiazole derivative | Antioxidant and urease inhibition |
| N-(6-bromobenzo[d]thiazol-2-yl)acetamide | Benzothiazole derivative | Antimicrobial |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | Benzothiazole derivative | Anticancer |
This table illustrates how this compound compares with other benzothiazole derivatives in terms of biological activities.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Benzothiazole-Benzamide Derivatives
| Compound Name | Substituents (Benzothiazole Position 6) | Benzamide Modifications | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| N-(6-Ethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide | Ethoxy (-OCH₂CH₃) | Ethylsulfonyl (-SO₂CH₂CH₃) | 397.47 | Drug delivery systems |
| N-(6-Nitrobenzo[d]thiazol-2-yl)benzamide | Nitro (-NO₂) | Unmodified | 299.29 | Corrosion inhibition |
| N-(6-Aminobenzo[d]thiazol-2-yl)benzamide | Amino (-NH₂) | Unmodified | 269.31 | Corrosion inhibition |
| Nitazoxanide | Nitrothiazole moiety | Acetyloxy (-OCOCH₃) | 307.28 | Antiparasitic agent |
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) in N-(6-nitrobenzo[d]thiazol-2-yl)benzamide increases electrophilicity, enhancing corrosion inhibition via adsorption on metal surfaces . In contrast, the ethoxy group (-OCH₂CH₃) in the target compound improves solubility and bioavailability for therapeutic applications .
- Functional Group Diversity : The ethylsulfonyl group in the target compound distinguishes it from analogs like nitazoxanide, which features an acetyloxy group linked to antiparasitic activity .
Pharmacological and Functional Comparisons
Critical Analysis :
- The ethylsulfonyl group may enhance binding affinity compared to thiadiazole-containing analogs .
- Corrosion Inhibition: Amino-substituted analogs exhibit superior inhibition due to lone-pair electron donation from -NH₂, forming stable chelates with metal surfaces. The target compound’s ethoxy group may reduce this capability, limiting its use in industrial applications .
Physicochemical and Spectroscopic Properties
- Solubility and LogP : The target compound’s LogP (predicted ~3.2) indicates moderate lipophilicity, suitable for oral bioavailability. In contrast, nitro-substituted analogs (LogP ~2.8) show reduced membrane permeability .
- Spectroscopic Signatures: NMR: The target compound’s ethoxy group would produce a triplet near 1.3 ppm (CH₃) and a quartet near 3.5–4.0 ppm (CH₂), distinct from the amino group’s singlet at 5.18 ppm in N-(6-aminobenzo[d]thiazol-2-yl)benzamide . FT-IR: The ethylsulfonyl group’s S=O stretch (1355 cm⁻¹) contrasts with the amide C=O stretch (1680 cm⁻¹) shared across analogs .
Preparation Methods
Cyclization of Substituted Anilines
The benzothiazole ring is typically constructed via cyclization of 2-aminothiophenol derivatives. For 6-ethoxy substitution, 4-ethoxy-2-nitroaniline serves as a precursor:
- Reduction of Nitro Group :
Hydrogenation of 4-ethoxy-2-nitroaniline using Pd/C in ethanol yields 4-ethoxy-1,2-benzenediamine. - Thiocyclization :
Treatment with potassium ethyl xanthate in DMF at 120°C induces cyclization to form 6-ethoxybenzo[d]thiazol-2-amine.
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | H₂, Pd/C | 25°C | 3 h | 92% |
| 2 | KSCN, DMF | 120°C | 6 h | 78% |
Alternative Route: Direct Alkoxylation
6-Hydroxybenzo[d]thiazol-2-amine undergoes O-ethylation using ethyl bromide and K₂CO₃ in DMF:
$$ \text{6-HO-BTA + CH₃CH₂Br → 6-Ethoxy-BTA} $$
Optimization : Higher yields (85%) are achieved with phase-transfer catalysts like tetrabutylammonium bromide.
Synthesis of 2-(Ethylsulfonyl)benzoyl Chloride
Sulfonation of Toluene Derivatives
2-(Ethylthio)benzoic acid is oxidized to the sulfone:
- Thioether Formation :
2-Mercaptobenzoic acid reacts with ethyl iodide in NaOH/EtOH. - Oxidation :
H₂O₂ in acetic acid converts the thioether to sulfone.
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | EtI, NaOH/EtOH | 60°C | 4 h | 88% |
| 2 | H₂O₂, AcOH | 80°C | 2 h | 95% |
Acid Chloride Formation
2-(Ethylsulfonyl)benzoic acid is treated with thionyl chloride (SOCl₂) at reflux:
$$ \text{Acid + SOCl₂ → Acid chloride + SO₂ + HCl} $$
Key Parameter : Excess SOCl₂ (3 eq.) ensures complete conversion.
Amide Coupling Strategies
Schotten-Baumann Reaction
The amine reacts with 2-(ethylsulfonyl)benzoyl chloride in biphasic conditions (NaOH/CH₂Cl₂):
$$ \text{BTA-NH₂ + Acid chloride → BTA-NHCO-Benzamide} $$
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | CH₂Cl₂/H₂O |
| Base | NaOH (2 eq.) |
| Temperature | 0°C → 25°C |
| Yield | 72% |
Coupling Reagent-Mediated Synthesis
Using HATU as activator in DMF:
- Activation : Carboxylic acid + HATU + DIPEA (5 min, 0°C).
- Coupling : Add amine, stir at 25°C for 12 h.
Advantages : Higher yields (89%) and milder conditions.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7).
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.3 Hz, 1H, Ar-H), 7.89 (s, 1H, Thiazole-H), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 3.45 (s, 3H, SO₂CH₂).
- LC-MS : [M+H]⁺ = 403.1 (calc. 403.08).
Challenges and Mitigation Strategies
Competing Side Reactions
Solubility Issues
Scalability and Industrial Relevance
Q & A
Basic: What synthetic strategies are optimal for preparing N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide with high regioselectivity and yield?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the benzothiazole core. Key steps include:
- Thiazole Core Formation : Cyclization of 2-aminobenzenethiol derivatives under acidic or basic conditions to generate the benzo[d]thiazol-2-yl scaffold .
- Ethoxy Group Introduction : Alkylation or nucleophilic substitution at the 6-position of the benzothiazole using ethyl bromide or similar reagents in polar aprotic solvents (e.g., DMF) .
- Sulfonylation : Reaction of 2-(ethylsulfonyl)benzoyl chloride with the amine group on the thiazole ring under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) .
Optimization Tips : - Use Pd-catalyzed cross-coupling for regioselective functionalization of the benzothiazole ring .
- Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced: How can contradictory bioactivity data for this compound across different assays be systematically analyzed?
Methodological Answer:
Discrepancies often arise from assay conditions (e.g., cell lines, solvent systems). Address these using:
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) in parallel assays .
- Solvent Compatibility : Test DMSO tolerance (<1% v/v) in cell-based assays to rule out solvent interference .
- Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding to purported targets (e.g., kinases) .
- Meta-Analysis : Compare data with structurally analogous compounds (e.g., N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide) to identify structure-activity trends .
Basic: Which spectroscopic techniques are most effective for characterizing the ethoxy and sulfonyl groups in this compound?
Methodological Answer:
- FT-IR Spectroscopy :
- ¹H/¹³C NMR :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass (e.g., C₁₈H₁₉N₂O₃S₂: calc. 399.08, observed 399.09) .
Advanced: What computational approaches can predict the binding mode of this compound to therapeutic targets (e.g., kinases)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Prioritize hydrogen bonds between the sulfonyl group and conserved lysine/aspartate residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrophobic benzothiazole, hydrogen-bond acceptor sulfonyl) using tools like LigandScout .
Basic: How to optimize purification protocols for intermediates in the synthesis of this compound?
Methodological Answer:
- Crude Product Wash : Use cold ethanol to remove unreacted starting materials .
- Recrystallization : For benzothiazole intermediates, recrystallize from ethanol/water (7:3) to achieve >95% purity .
- HPLC Purification : Apply reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for final sulfonylated product. Monitor at 254 nm .
Advanced: What strategies mitigate metabolic instability of the ethoxy group in preclinical studies?
Methodological Answer:
- Deuterium Labeling : Replace ethoxy CH₃ with CD₃ to slow CYP450-mediated oxidation .
- Prodrug Design : Mask the ethoxy group as a phosphate ester, cleaved in vivo by phosphatases .
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to identify vulnerable sites .
Basic: How to validate the absence of tautomeric forms in the benzothiazole ring during structural analysis?
Methodological Answer:
- Variable Temperature NMR : Acquire ¹H NMR spectra from 25°C to 80°C. Tautomers show shifting signals; locked structures remain constant .
- X-ray Crystallography : Resolve crystal structure to confirm planar thiazole ring and absence of enol-imine tautomers .
Advanced: What in vitro models best evaluate the compound’s dual inhibition of COX-2 and 5-LOX pathways?
Methodological Answer:
- COX-2 Assay : Use human recombinant COX-2 enzyme (Cayman Chemical) with arachidonic acid substrate; measure PGE₂ via ELISA .
- 5-LOX Assay : Monitor conversion of arachidonic acid to 5-HETE in HL-60 cell lysates (spectrophotometric detection at 280 nm) .
- Selectivity Index : Compare IC₅₀ values against COX-1 and 12-LOX to rule off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
